molecular formula C10H9NS B156318 Thiazole, 5-methyl-4-phenyl- CAS No. 1826-18-2

Thiazole, 5-methyl-4-phenyl-

Katalognummer B156318
CAS-Nummer: 1826-18-2
Molekulargewicht: 175.25 g/mol
InChI-Schlüssel: JJQPALVTXOQWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Thiazole, 5-methyl-4-phenyl-, has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of thiazole, 5-methyl-4-phenyl-, is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Thiazole, 5-methyl-4-phenyl-, has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

Thiazole, 5-methyl-4-phenyl-, has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits strong biological activity, making it useful for studying various biological processes. However, it has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of thiazole, 5-methyl-4-phenyl-. One potential direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential applications in various fields, such as medicine and materials science. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that has been extensively studied for its unique properties and potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiazole, 5-methyl-4-phenyl-, has the potential to be a valuable tool in scientific research and further studies are needed to fully understand its potential.

Synthesemethoden

The synthesis of thiazole, 5-methyl-4-phenyl-, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the condensation of an aldehyde, a ketone, and a thioamide in the presence of a base and a catalyst. Another method is the Gewald reaction, which involves the reaction of a ketone, an aldehyde, and elemental sulfur in the presence of a base and a catalyst.

Eigenschaften

CAS-Nummer

1826-18-2

Molekularformel

C10H9NS

Molekulargewicht

175.25 g/mol

IUPAC-Name

5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI-Schlüssel

JJQPALVTXOQWGU-UHFFFAOYSA-N

SMILES

CC1=C(N=CS1)C2=CC=CC=C2

Kanonische SMILES

CC1=C(N=CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.